molecular formula C27H37N3O5S2 B11211835 Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11211835
M. Wt: 547.7 g/mol
InChI Key: WKWZASJKBFPOLF-UHFFFAOYSA-N
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Description

ETHYL 2-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a thieno[2,3-c]pyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfonyl Group: This step involves the reaction of the intermediate with a sulfonyl chloride reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and piperidine-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The thieno[2,3-c]pyridine core may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

ETHYL 2-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

  • ETHYL 2-(4-((3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL)BENZAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(4-((3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL)BENZAMIDO)THIAZOLE-4-CARBOXYLATE

These compounds share similar structural features but may differ in their biological activity, stability, and solubility. The unique combination of functional groups in ETHYL 2-{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-6-(PROPAN-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H37N3O5S2

Molecular Weight

547.7 g/mol

IUPAC Name

ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C27H37N3O5S2/c1-6-35-27(32)24-22-11-12-29(17(2)3)16-23(22)36-26(24)28-25(31)20-7-9-21(10-8-20)37(33,34)30-14-18(4)13-19(5)15-30/h7-10,17-19H,6,11-16H2,1-5H3,(H,28,31)

InChI Key

WKWZASJKBFPOLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C

Origin of Product

United States

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